n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine

描述

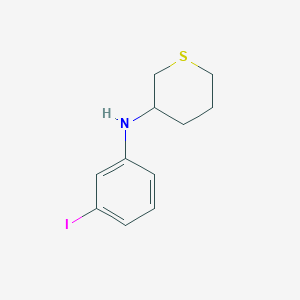

N-(3-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₄INS and a molecular weight of 319.21 g/mol (estimated based on structural analogs) . It consists of a six-membered tetrahydro-2H-thiopyran ring (a saturated sulfur heterocycle) substituted with an amine group at the 3-position and a 3-iodophenyl moiety.

属性

分子式 |

C11H14INS |

|---|---|

分子量 |

319.21 g/mol |

IUPAC 名称 |

N-(3-iodophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14INS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

InChI 键 |

YPZMSMGOOWVEFS-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CSC1)NC2=CC(=CC=C2)I |

产品来源 |

United States |

准备方法

The synthesis of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and tetrahydro-2h-thiopyran-3-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of high-purity starting materials to ensure the consistency and quality of the final product.

化学反应分析

n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

科学研究应用

n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It plays a role in the design and synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the thiopyran-3-amine structure can engage in hydrogen bonding and other non-covalent interactions. These interactions contribute to the compound’s biological activity and reactivity .

相似化合物的比较

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine

- Molecular Formula : C₁₁H₁₄INS

- Molecular Weight : 319.21 g/mol

- Key Differences: Iodine substitution at the phenyl ring’s 2-position instead of 3. Steric and electronic effects alter binding interactions; the 2-iodo isomer may exhibit reduced steric hindrance compared to the 3-substituted analog.

Heterocyclic Ring Variants

N-(3-Iodophenyl)thiolan-3-amine

- Molecular Formula : C₁₀H₁₂INS

- Molecular Weight : 305.18 g/mol

- Key Differences: Thiolan (tetrahydrothiophene, 5-membered sulfur ring) vs. thiopyran (6-membered ring). Limited data on biological activity .

Substituent Variants

N-Butyltetrahydro-2H-thiopyran-3-amine

- Molecular Formula : C₉H₁₉NS

- Molecular Weight : 173.31 g/mol

- Key Differences: Alkyl (butyl) substituent instead of iodophenyl. No reported biological activity .

N-(3-Methoxypropyl)tetrahydro-2H-thiopyran-3-amine

- Molecular Formula: C₉H₁₉NOS

- Molecular Weight : 189.32 g/mol

- Key Differences :

- Methoxypropyl group introduces polarity and hydrogen-bonding capacity.

- Likely improved solubility compared to iodophenyl derivatives.

Heteroatom Variants

N-(2-Iodobenzyl)tetrahydrofuran-3-amine

- Molecular Formula: C₁₁H₁₄INO (estimated)

- Key Differences: Tetrahydrofuran (oxygen-based ring) vs. thiopyran (sulfur-based). Iodobenzyl group (CH₂-linked) vs. direct iodophenyl substitution .

Halogenated Aromatic Compounds

N-(3-Iodophenyl)maleimide

- Molecular Formula: C₁₀H₆INO₂

- Biological Activity : IC₅₀ = 2.24 μM (enzyme inhibition)

- Key Differences: Maleimide core (unsaturated diacylimide) vs. thiopyran.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Iodine Position : The 3-iodophenyl group in the target compound may offer superior steric compatibility with biological targets compared to 2-iodo analogs, as seen in halogenated maleimides .

- Sulfur vs.

- Halogen Effects : Iodine’s size and electronegativity facilitate halogen bonding, a critical factor in optimizing pharmacokinetic properties .

生物活性

n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C11H12I N S

- Molecular Weight: 293.19 g/mol

- IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its interactions with biological systems and potential therapeutic effects.

The compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction: this compound may interact with specific receptors in the body, influencing signaling pathways associated with various physiological responses.

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in diseases where these enzymes play a crucial role.

Case Studies and Experimental Data

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study found that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 25 µg/mL.

- Anticancer Properties: In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. A notable study reported a 70% reduction in cell viability in HeLa cells treated with 50 µM of the compound over 48 hours.

- Neuroprotective Effects: Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. In rodent models, administration of the compound resulted in improved cognitive function following induced oxidative stress.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。